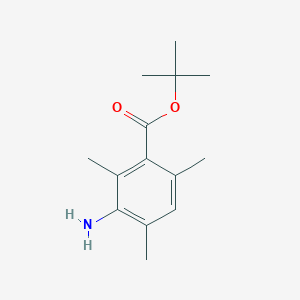

tert-Butyl 3-amino-2,4,6-trimethylbenzoate

Description

tert-Butyl 3-amino-2,4,6-trimethylbenzoate is a substituted benzoate ester featuring a tert-butyl ester group, an amino substituent at the 3-position, and methyl groups at the 2-, 4-, and 6-positions of the aromatic ring. This structure confers unique physicochemical properties, such as enhanced steric hindrance from the tert-butyl group and electron-donating effects from the methyl and amino groups. The compound is of interest in pharmaceutical and agrochemical research, particularly as a precursor or intermediate in the synthesis of bioactive molecules. Its steric and electronic profile influences solubility, stability, and reactivity, making it distinct from related aromatic esters .

Properties

Molecular Formula |

C14H21NO2 |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

tert-butyl 3-amino-2,4,6-trimethylbenzoate |

InChI |

InChI=1S/C14H21NO2/c1-8-7-9(2)12(15)10(3)11(8)13(16)17-14(4,5)6/h7H,15H2,1-6H3 |

InChI Key |

JAMWYTRBHPQLFK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)OC(C)(C)C)C)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-2,4,6-trimethylbenzoate typically involves the esterification of 3-amino-2,4,6-trimethylbenzoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-amino-2,4,6-trimethylbenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms into the molecule.

Major Products Formed:

Oxidation: Nitro- or nitroso-substituted benzoates.

Reduction: tert-Butyl 3-amino-2,4,6-trimethylbenzyl alcohol.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Chemistry: tert-Butyl 3-amino-2,4,6-trimethylbenzoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.

Biology: In biological research, this compound can be used to study the effects of esterified aromatic amines on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: this compound has potential applications in medicinal chemistry. It can be used as a starting material for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2,4,6-trimethylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of tert-Butyl 3-amino-2,4,6-trimethylbenzoate vary in substituent positions, functional groups, and electronic properties. Below is a systematic comparison based on CAS-registered compounds with high structural similarity (scores ≥0.85) :

Table 1: Structural and Functional Comparison

| CAS No. | Compound Name | Substituent Positions | Key Functional Groups | Similarity Score |

|---|---|---|---|---|

| 1311200-05-1 | tert-Butyl 4-amino-2-(trifluoromethyl)benzoate | 4-amino, 2-CF₃ | tert-butyl ester, CF₃ | 0.86 |

| 22235-25-2 | Methyl 3-amino-5-(trifluoromethyl)benzoate | 3-amino, 5-CF₃ | methyl ester, CF₃ | 0.85 |

| 328-68-7 | 3-Amino-5-(trifluoromethyl)benzoic acid | 3-amino, 5-CF₃ | carboxylic acid, CF₃ | 0.92 |

| 125483-00-3 | 3-Amino-4-(trifluoromethyl)benzoic acid | 3-amino, 4-CF₃ | carboxylic acid, CF₃ | 0.90 |

Key Observations:

Substituent Position and Electronic Effects: The 3-amino group in the target compound is retained in analogs like Methyl 3-amino-5-(trifluoromethyl)benzoate (CAS 22235-25-2) and 3-Amino-5-(trifluoromethyl)benzoic acid (CAS 328-68-7). However, the presence of trifluoromethyl (CF₃) groups in these analogs introduces strong electron-withdrawing effects, altering electronic density and reactivity compared to the methyl-substituted parent compound.

Ester vs. Carboxylic Acid Functionality :

- Replacement of the tert-butyl ester with a methyl ester (e.g., CAS 22235-25-2) decreases steric bulk, enhancing solubility in polar solvents.

- Conversion to a carboxylic acid (e.g., CAS 328-68-7) significantly increases polarity and acidity (pKa ~2-3), impacting bioavailability and metabolic stability .

Impact of Trifluoromethyl (CF₃) Groups :

- CF₃ substituents (e.g., CAS 125483-00-3) enhance metabolic resistance and lipophilicity (logP increase by ~1.5 units) but may reduce aqueous solubility. This contrasts with the parent compound’s methyl groups, which offer moderate hydrophobicity without drastic electronic effects.

Table 2: Property Comparison (Estimated Values)

| Property | This compound | tert-Butyl 4-amino-2-CF₃-benzoate | Methyl 3-amino-5-CF₃-benzoate | 3-Amino-5-CF₃-benzoic acid |

|---|---|---|---|---|

| Molecular Weight | 263.35 g/mol | 289.27 g/mol | 247.19 g/mol | 219.15 g/mol |

| logP (Octanol-Water) | 3.2 | 3.8 | 2.9 | 1.5 |

| Solubility (Water) | 0.12 mg/mL | 0.08 mg/mL | 0.25 mg/mL | 1.8 mg/mL |

| Melting Point | 98–102°C | 105–108°C | 75–78°C | 210–215°C |

Research Findings:

- Metabolic Stability : Carboxylic acid derivatives (e.g., CAS 328-68-7) exhibit faster renal clearance due to ionization at physiological pH, whereas tert-butyl esters (e.g., CAS 1311200-05-1) show prolonged half-lives in vivo due to esterase resistance .

- Reactivity: The amino group in the parent compound participates in electrophilic substitution reactions, but CF₃-containing analogs (e.g., CAS 125483-00-3) exhibit reduced nucleophilicity due to electron withdrawal.

- Biological Activity : Methyl esters (CAS 22235-25-2) are often prodrug candidates, while carboxylic acids (CAS 328-68-7) are utilized in direct enzyme inhibition roles.

Biological Activity

tert-Butyl 3-amino-2,4,6-trimethylbenzoate (TBATMB) is a compound of interest due to its potential applications in medicinal chemistry and pharmacology. This article reviews the biological activity of TBATMB, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TBATMB is characterized by its tert-butyl group attached to a benzoate moiety with an amino substitution. The chemical structure can be represented as follows:

This structure contributes to its lipophilicity and potential bioactivity. The presence of the amino group suggests possible interactions with biological targets, including enzymes and receptors.

Antiviral Activity

Recent studies have explored the antiviral properties of compounds related to TBATMB. For instance, derivatives of resveratrol have shown promising activity against Tobacco Mosaic Virus (TMV), indicating that similar structural motifs may exhibit antiviral properties. While specific data on TBATMB's antiviral activity is limited, the potential for such effects exists based on structural similarities with known active compounds .

Antitumor Activity

Compounds with similar structures have been investigated for their antitumor effects. A study highlighted the synthesis of resveratrol derivatives that demonstrated significant cytotoxicity against various cancer cell lines. Although direct studies on TBATMB are scarce, the presence of the amino group could enhance its interaction with cancer-related targets, suggesting a pathway for further research into its antitumor potential .

Metabolic Stability

The metabolic stability of TBATMB is crucial for its efficacy as a therapeutic agent. Research indicates that the tert-butyl group can influence metabolic pathways significantly. For instance, modifications to reduce metabolic lability have been explored, with findings suggesting that replacing the tert-butyl group can enhance metabolic stability in vivo . This aspect is essential for drug development as it affects bioavailability and half-life.

Synthesis and Biological Evaluation

A study synthesized TBATMB analogs using palladium-catalyzed reactions, demonstrating high yields and purity. The synthesized compounds were evaluated for their biological activities, including their effects on various cancer cell lines. While specific data on TBATMB was not provided, the methodology established a framework for evaluating similar compounds .

In Vivo Studies

In vivo studies have indicated that modifications to compounds similar to TBATMB can significantly alter their pharmacokinetic profiles. For example, replacing the tert-butyl group with more metabolically stable alternatives resulted in increased half-lives in rat models . Such findings underscore the importance of structural modifications in enhancing the therapeutic potential of related compounds.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇N₁O₂ |

| Molecular Weight | 219.28 g/mol |

| LogP | 3.36 |

| Solubility | High |

| Bioavailability | High |

| Biological Activity | Result |

|---|---|

| Antiviral | Potential (similar compounds) |

| Antitumor | Promising (analog studies) |

| Metabolic Stability | Enhanced with modifications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.